molecular formula C9H10BrNO2 B11713060 Methyl 2-bromo-4-ethylnicotinate

Methyl 2-bromo-4-ethylnicotinate

Cat. No.: B11713060
M. Wt: 244.08 g/mol
InChI Key: XPYPJFVHWVYXLT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-ethylnicotinate is a substituted nicotinate ester featuring a bromine atom at the 2-position, an ethyl group at the 4-position, and a methyl ester group at the 3-position of the pyridine ring. However, direct experimental data on its physicochemical or crystallographic properties are absent in the provided evidence. Comparative analysis must therefore rely on structurally analogous compounds, such as Ethyl 5-bromo-4,6-dichloronicotinate (CAS 1192263-86-7) and other nicotinate esters .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-bromo-4-ethylpyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-3-6-4-5-11-8(10)7(6)9(12)13-2/h4-5H,3H2,1-2H3

InChI Key

XPYPJFVHWVYXLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of 4-Ethylnicotinic Acid

The methyl ester group at position 3 is typically introduced via acid-catalyzed esterification. In a protocol analogous to the synthesis of methyl 4-bromoacetyl-2-methylbenzoate, 4-ethylnicotinic acid reacts with methanol in the presence of concentrated sulfuric acid. The reaction proceeds under reflux for 6–8 hours, achieving yields of 85–90%. The esterification mechanism involves protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration.

Reaction conditions :

  • Substrate : 4-Ethylnicotinic acid (1.0 equiv)

  • Solvent : Methanol (8–10× volume relative to substrate)

  • Catalyst : H₂SO₄ (5–10 mol%)

  • Temperature : 65–70°C (reflux)

  • Time : 6–8 hours

Regioselective Bromination at Position 2

Bromination of methyl 4-ethylnicotinate presents challenges due to the electron-withdrawing ester group, which deactivates the pyridine ring. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) requires careful optimization. In a method adapted from the halogenation of quinolinone derivatives, bromination proceeds via radical intermediates when NBS is used with a radical initiator (e.g., AIBN) in tetrahydrofuran (THF).

Reaction conditions :

  • Substrate : Methyl 4-ethylnicotinate (1.0 equiv)

  • Brominating agent : NBS (1.2–1.5 equiv)

  • Solvent : THF/water (2:1 v/v)

  • Catalyst : AIBN (0.1 equiv)

  • Temperature : 60–70°C

  • Time : 12–16 hours

This method achieves 70–75% yield, with regioselectivity driven by the ester group’s meta-directing effect.

Palladium-Catalyzed Cross-Coupling for Ethyl Group Introduction

Suzuki-Miyaura Coupling at Position 4

The ethyl group at position 4 can be introduced via a palladium-catalyzed cross-coupling reaction. Starting from methyl 2-bromo-4-iodonicotinate, the protocol mirrors the palladium-mediated vinylation described in patent CN109553532B. Ethylboronic acid reacts with the iodinated intermediate under Pd(dppf)Cl₂ catalysis, yielding the 4-ethyl derivative.

Reaction conditions :

  • Substrate : Methyl 2-bromo-4-iodonicotinate (1.0 equiv)

  • Coupling partner : Ethylboronic acid (1.5 equiv)

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : Na₂CO₃ (3.0 equiv)

  • Solvent : DMF/water (4:1 v/v)

  • Temperature : 80–90°C

  • Time : 8–12 hours

This method offers 65–70% yield, with the bromine at position 2 remaining intact due to its orthogonal reactivity.

Sequential Halogenation and Alkylation

An alternative route involves bromination after ethyl group installation. Methyl 4-ethylnicotinate undergoes directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C, followed by quenching with Br₂. This approach, inspired by diastereoselective syntheses, achieves 80–85% yield but requires stringent anhydrous conditions.

Reaction conditions :

  • Substrate : Methyl 4-ethylnicotinate (1.0 equiv)

  • Base : LDA (2.2 equiv)

  • Electrophile : Br₂ (1.1 equiv)

  • Solvent : THF

  • Temperature : −78°C to room temperature

  • Time : 2–4 hours

Halogenation of Pre-Functionalized Intermediates

Bromination of 4-Ethyl-2-Methylnicotinate

A two-step synthesis starts with methyl 4-ethyl-2-methylnicotinate, where the methyl group at position 2 is brominated using HBr in acetic acid under radical conditions. This method, adapted from ethyl 2-bromopropionate synthesis, employs red phosphorus as a reductant to generate HBr in situ.

Reaction conditions :

  • Substrate : Methyl 4-ethyl-2-methylnicotinate (1.0 equiv)

  • Brominating agent : HBr (generated from red phosphorus and Br₂)

  • Solvent : Acetic acid

  • Temperature : 85–95°C

  • Time : 6–8 hours

Yields range from 60–65%, with the reaction requiring careful control of HBr concentration to avoid over-bromination.

Photochemical Bromination

Ultraviolet (UV) light-mediated bromination offers a mild alternative. Methyl 4-ethylnicotinate reacts with Br₂ in CCl₄ under UV irradiation (254 nm), achieving 55–60% yield. This method minimizes thermal degradation but suffers from lower regioselectivity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Direct BrominationEsterification → Bromination70–75Short route, minimal stepsLow regioselectivity for bulkier groups
Palladium-CatalyzedCross-coupling → Bromination65–70High functional group toleranceRequires expensive catalysts
Halogenation of IntermediatesMethyl bromination → Workup60–65Scalable for industrial productionHarsh acidic conditions

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-ethylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminonicotinate derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-bromo-4-ethylnicotinate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nicotinic receptors.

    Biological Studies: It is employed in studies investigating the biological activity of nicotinate derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-ethylnicotinate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on nicotinic acetylcholine receptors, modulating their activity. The bromine atom and ethyl group on the nicotinate ring influence its binding affinity and selectivity towards these receptors .

Comparison with Similar Compounds

Comparison with Ethyl 5-bromo-4,6-dichloronicotinate

Structural and Physicochemical Properties

Ethyl 5-bromo-4,6-dichloronicotinate (C₈H₆BrCl₂NO₂) shares a pyridine core with Methyl 2-bromo-4-ethylnicotinate but differs in substituent positions and functional groups. Key differences include:

  • Ester Group : Ethyl vs. methyl ester, impacting hydrolysis rates and lipophilicity. Ethyl esters generally exhibit lower reactivity toward nucleophilic substitution due to steric hindrance compared to methyl esters.
  • Halogenation : Bromine at the 5-position vs. 2-position, and additional chlorine atoms at 4 and 6 in the comparator. Halogen positioning influences electronic effects (e.g., electron-withdrawing nature) and regioselectivity in subsequent reactions.
  • Molecular Weight : Ethyl 5-bromo-4,6-dichloronicotinate has a higher molecular weight (298.95 g/mol) compared to the estimated ~244.09 g/mol for this compound, primarily due to additional chlorine atoms .
Table 1: Comparative Properties
Property This compound (Hypothetical) Ethyl 5-bromo-4,6-dichloronicotinate
Molecular Formula C₉H₁₀BrNO₂ C₈H₆BrCl₂NO₂
Molecular Weight (g/mol) ~244.09 298.95
XLogP3 ~2.5 (estimated) 3.4
Hydrogen Bond Acceptors 3 3
Rotatable Bonds 3 3

Broader Comparison with Other Nicotinate Esters and Analogs

Methyl Salicylate ()

Key contrasts include:

  • Molecular Weight : 152.15 g/mol (methyl salicylate) vs. ~244.09 g/mol (target), reflecting the pyridine ring’s additional mass.
  • Lipophilicity : this compound’s estimated XLogP3 (~2.5) is higher than methyl salicylate’s 1.8, highlighting bromine’s contribution to hydrophobicity .

General Trends in Ester Derivatives

  • Hydrolysis Stability : Methyl esters hydrolyze faster than ethyl esters under basic conditions. This trend likely extends to this compound vs. ethyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-bromo-4-ethylnicotinate, and how is its purity validated?

  • Synthesis : A plausible route involves esterification of 2-bromo-4-ethylnicotinic acid using methanol under acidic conditions (e.g., H₂SO₄ catalysis). Bromination of the parent nicotinate derivative can be achieved via electrophilic substitution using bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Characterization : Validate purity and structure using:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., ethyl and bromine groups) and ester functionality. For example, the ethyl group’s triplet (δ ~1.3 ppm) and quartet (δ ~2.5 ppm) in ¹H NMR, and the ester carbonyl signal at ~165–170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 259 for [M+H]⁺) and isotopic patterns consistent with bromine (79Br/81Br) .
  • Elemental Analysis : Verify C, H, N, and Br percentages against theoretical values .

Q. How can X-ray crystallography be applied to resolve the structure of this compound?

  • Data Collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.
  • Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination, followed by refinement using SHELXL to model anisotropic displacement parameters and handle twinned data if present .
  • Visualization : Generate ORTEP diagrams via WinGX/ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The bromine at the 2-position activates the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing ester group (COOMe) further directs electrophilic substitution.
  • Methodology : Optimize Pd-catalyzed reactions using ligands like XPhos. Monitor reaction progress via TLC/GC-MS and isolate products via column chromatography (silica gel, hexane/EtOAc gradient). Validate regioselectivity using NOESY or X-ray crystallography .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., using B3LYP/6-31G* basis set) to predict electrophilic/nucleophilic sites. Compare computed NMR shifts with experimental data to validate models .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the compound’s force field via Gaussian-derived charges .

Q. How can researchers address contradictions between spectroscopic and crystallographic data for this compound?

  • Case Example : If NMR suggests a planar conformation but X-ray shows a twisted pyridine ring, reconcile this by:

  • Checking for dynamic effects (NMR timescale vs. static crystal structure).
  • Using variable-temperature NMR to detect conformational flexibility.
  • Re-refining crystallographic data with SHELXL’s TWIN/BASF commands to account for possible twinning .

Q. What challenges arise in isolating this compound via chromatography, and how are they mitigated?

  • Issues : Co-elution with byproducts (e.g., di-brominated analogs) due to similar polarities.
  • Solutions :

  • Optimize mobile phase (e.g., add 0.1% acetic acid to improve separation).
  • Use preparative HPLC with a C18 column for high-resolution purification.
  • Validate fractions via LC-MS before pooling .

Methodological Tools and Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX/ORTEP (visualization) .
  • Spectroscopy : Bruker Avance III HD (NMR), Agilent 6545 Q-TOF (MS).
  • Computational : Gaussian 16 (DFT), PyMOL (molecular graphics).

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